5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a precursor for various derivatives including those similar to 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one, has been studied for its corrosion inhibition properties on C-steel surfaces in HCl environments. The derivatives show promising corrosion inhibition efficiency, which increases with inhibitor concentration but decreases with temperature rise, indicating potential applications in protecting metals from corrosion (Abdel Hameed et al., 2020).
Crystal and Molecular Structure Analysis
The structural analysis of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one and related compounds provides insights into the tautomeric forms of the 3-pyrazolone ring in solid states. These studies are crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in various fields, including material science and pharmaceuticals (Kimura, 1986).
Synthesis and Biological Applications
The synthesis of complexes containing thiazole moiety and 5-methyl-2-phenyl-4-[(E)-1,3-thiazol-2-yldiazenyl]-2,4-dihydro-3H-pyrazol-3-one has demonstrated cytotoxic activity against human cancer cell lines. This suggests potential applications in developing new anticancer drugs (Shafeeulla et al., 2017).
Green Synthesis Methods
Studies have also focused on green synthesis methods using this compound derivatives for preparing pyranopyrazoles, showcasing an environmentally friendly approach to chemical synthesis. These methods not only yield significant products but also contribute to sustainable practices in chemical research (Zolfigol et al., 2013).
Dyeing Properties
The compound and its derivatives have been explored for their dyeing properties, where new azo and bisazo dyes derived from 5-pyrazolones exhibit promising applications in textiles, demonstrating the versatility of these compounds in various industrial applications (Bagdatli & Ocal, 2012).
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets . The biochemical pathways affected would depend on the specific targets and the role they play in the body’s biochemistry .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution. Its metabolism could involve various enzymes and biochemical pathways, and its excretion could occur via the kidneys, liver, or other routes .
The compound’s action could result in various molecular and cellular effects, depending on its mechanism of action and the biochemical pathways it affects .
Finally, various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrazole derivative .
Cellular Effects
It is known that pyrazole derivatives can have a wide range of effects on cells . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazole derivatives can change over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazole derivatives can vary with different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrazole derivatives can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazole derivatives can interact with various transporters or binding proteins . This can influence the compound’s localization or accumulation within cells .
Subcellular Localization
It is known that pyrazole derivatives can be directed to specific compartments or organelles within cells . This can be influenced by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-amino-2-methyl-4-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-10(14)8(9(11)12-13)7-5-3-2-4-6-7/h2-6,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFHGYQODIKCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.